9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

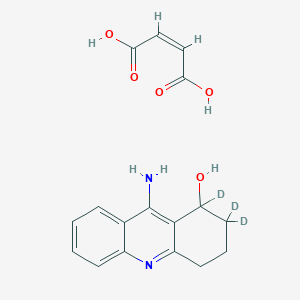

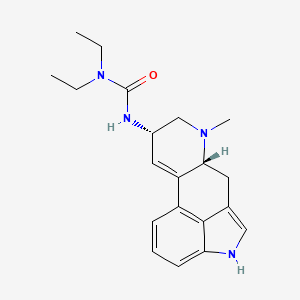

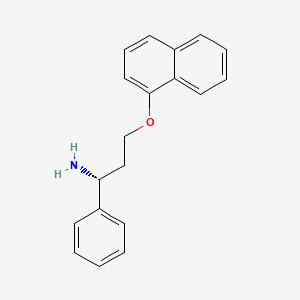

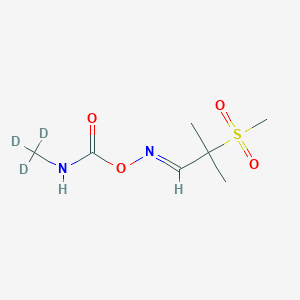

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is a labelled analogue of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Maleate, which is an impurity of Tacrine . Tacrine is an effective cholinesterase inhibitor and could probably be active in studies of Alzheimer’s disease .

Molecular Structure Analysis

The molecular formula of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is C17H15D3N2O5 and its molecular weight is 333.35 .Scientific Research Applications

Alzheimer’s Disease Treatment

Velnacrine is a potent cholinesterase inhibitor (ChEI) and has been developed as an agent for Alzheimer’s disease (AD) treatment . It enhances cholinergic functions, which are crucial for memory and learning . In pharmacological studies, it has been shown to improve learning and memory functions and reverse learning deficits caused by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .

Pharmacokinetics

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose (t.i.d.) treatment .

Food Interaction

Results from a food interaction study suggest that food may delay time to peak concentration and reduce Cmax, but not significantly alter the amount of absorbed substance .

Clinical Trials

Velnacrine has been evaluated in clinical trials for its long-term effectiveness and safety in treating patients with clinically probable Alzheimer’s disease . The trials were double-blind, placebo-controlled studies .

Cognitive Behavior and Memory Improvement

The primary end points in the clinical trials were cognitive behavior and memory components of the Alzheimer’s Disease Assessment Scale and the Clinical Global Impression of Change scale .

Dosage Studies

In the clinical trials, patients were randomized to receive placebo, velnacrine maleate, 150 mg/d, or velnacrine maleate, 225 mg/d for 24 weeks .

Mechanism of Action

Target of Action

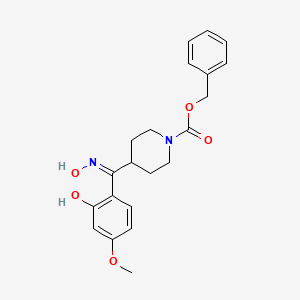

Velnacrine-d3 (maleate), also known as 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid or 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, is a potent acetylcholinesterase inhibitor (ChEI) . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, Velnacrine-d3 increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .

Mode of Action

Velnacrine-d3 interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance the transmission of signals in neurons, improving cognitive functions .

Biochemical Pathways

The primary biochemical pathway affected by Velnacrine-d3 is the cholinergic pathway. By inhibiting acetylcholinesterase, Velnacrine-d3 affects the metabolism of acetylcholine, a key neurotransmitter in this pathway. The increased acetylcholine levels can lead to enhanced signal transmission in neurons, which can improve learning and memory functions .

Pharmacokinetics

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine-d3 were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .

Result of Action

Velnacrine-d3 has shown efficacy in the treatment of Alzheimer’s disease and in improving both normal and experimentally impaired mnemonic function in animals and humans . It has been shown to ameliorate the decline in short-term memory associated with aging in non-human primates .

Action Environment

The action of Velnacrine-d3 can be influenced by various environmental factors. For instance, food intake may delay the time to peak concentration and reduce Cmax . .

properties

IUPAC Name |

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-DPIYXFFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)